molecular formula C12H18ClN B2571152 3-Phenyl-3-(propan-2-yl)azetidine hydrochloride CAS No. 91562-33-3

3-Phenyl-3-(propan-2-yl)azetidine hydrochloride

Cat. No.: B2571152
CAS No.: 91562-33-3
M. Wt: 211.73
InChI Key: MRBOPKGWGOGMAF-UHFFFAOYSA-N
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Description

3-Phenyl-3-(propan-2-yl)azetidine hydrochloride is a chemical compound with the molecular formula C12H18ClN. It is a versatile small molecule scaffold used primarily in research settings . The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, substituted with a phenyl group and an isopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-3-(propan-2-yl)azetidine hydrochloride typically involves the aza-Michael addition reaction. This method includes the addition of nitrogen-containing heterocycles to α,β-unsaturated esters. For instance, the starting material (N-Boc-azetidin-3-ylidene)acetate can be obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . The subsequent aza-Michael addition with NH-heterocycles yields the target functionalized 3-substituted azetidines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-3-(propan-2-yl)azetidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the substituents on the azetidine ring.

    Substitution: The phenyl and isopropyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine N-oxides, while reduction could produce various substituted azetidines.

Scientific Research Applications

3-Phenyl-3-(propan-2-yl)azetidine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action for 3-Phenyl-3-(propan-2-yl)azetidine hydrochloride involves its interaction with various molecular targets. The azetidine ring can participate in ring-opening polymerization reactions, which are crucial for forming polyamines and other macromolecular structures . These interactions often involve cationic or anionic polymerization mechanisms, depending on the specific conditions and catalysts used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-3-(propan-2-yl)azetidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both phenyl and isopropyl groups on the azetidine ring enhances its reactivity and potential for forming diverse chemical structures.

Properties

IUPAC Name

3-phenyl-3-propan-2-ylazetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-10(2)12(8-13-9-12)11-6-4-3-5-7-11;/h3-7,10,13H,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBOPKGWGOGMAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CNC1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91562-33-3
Record name 3-phenyl-3-(propan-2-yl)azetidine hydrochloride
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